3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine
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Overview
Description
3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine is a heterocyclic compound that features a thiazole ring, a bromophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a suitable catalyst to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The bromophenyl group allows for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenyl group contributes to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-bromophenyl)sulfane
- 3,4-Difluoro-2-((phenylthio)methyl)benzoic acid
- Benzyl (phenyl)sulfane
- (3-(Benzylthio)phenyl)boronic acid
- (E)-Ethyl 3-(2-amino-5-(benzylthio)phenyl)acrylate
Uniqueness
3-Benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, bromophenyl group, and phenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBABJIHIKGQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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